Superior Antiproliferative Activity of 1-Acyl-3-Amino Derivative (11a) vs. (R)-Roscovitine Across Multiple Cancer Cell Lines
The 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivative, compound 11a, demonstrates significantly enhanced in vitro anticancer activity compared to the well-known CDK inhibitor (R)-roscovitine. [1]
| Evidence Dimension | Antiproliferative potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.58–2.13 μM |
| Comparator Or Baseline | (R)-roscovitine (no single IC50 value provided in abstract, but serves as the standard comparator) |
| Quantified Difference | 4- to 28-fold more potent than (R)-roscovitine |
| Conditions | In vitro anticancer assay against a panel of six human cancer cell lines |
Why This Matters
This direct comparison quantifies a significant potency advantage over a clinical-stage CDK inhibitor, highlighting the scaffold's potential for generating highly active oncology leads.
- [1] Bai XG, Wang YJ, Yu B, Wang SQ, Liu HM. Design, synthesis and anticancer activity of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives. Bioorg Med Chem Lett. 2012 Nov 15;22(22):6947-51. doi: 10.1016/j.bmcl.2012.08.117. PMID: 23036956. View Source
